molecular formula C9H9FO B3031999 3-(4-Fluorophenyl)oxetane CAS No. 921193-56-8

3-(4-Fluorophenyl)oxetane

Cat. No.: B3031999
CAS No.: 921193-56-8
M. Wt: 152.16
InChI Key: RKIIFJNGVLKJMD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)oxetane is a chemical compound characterized by the presence of an oxetane ring, which is a four-membered ring containing one oxygen atom, and a fluorophenyl group attached to the third carbon of the oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)oxetane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-fluorophenylmagnesium bromide with ethyl glyoxylate followed by cyclization can yield this compound . Another method involves the use of photoredox catalysis, where secondary or primary alcohols react with vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the choice of catalysts and solvents plays a crucial role in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)oxetane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure allows it to act as a good hydrogen-bond acceptor and donor, facilitating interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)oxetane is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceuticals .

Properties

IUPAC Name

3-(4-fluorophenyl)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIIFJNGVLKJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50841485
Record name 3-(4-Fluorophenyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50841485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921193-56-8
Record name 3-(4-Fluorophenyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50841485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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